molecular formula C15H15N3O4S B12786390 6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine CAS No. 125056-69-1

6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine

Cat. No.: B12786390
CAS No.: 125056-69-1
M. Wt: 333.4 g/mol
InChI Key: YCFRNZGEEGRPEH-UHFFFAOYSA-N
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Description

6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyanophenyl group, a thioether linkage, and a thymine base modified with a hydroxyethoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-cyanophenyl thioether derivative, which is then reacted with a thymine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the cyanophenyl group produces aminophenyl derivatives.

Scientific Research Applications

6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.

    Industry: It is used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-((4-Cyanophenyl)thio)-1-methylthymine: Similar structure but lacks the hydroxyethoxy group.

    6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)ethyl)thymine: Similar structure with a different substitution pattern on the thymine base.

Uniqueness

6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

125056-69-1

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzonitrile

InChI

InChI=1S/C15H15N3O4S/c1-10-13(20)17-15(21)18(9-22-7-6-19)14(10)23-12-4-2-11(8-16)3-5-12/h2-5,19H,6-7,9H2,1H3,(H,17,20,21)

InChI Key

YCFRNZGEEGRPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)C#N

Origin of Product

United States

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